2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

Description

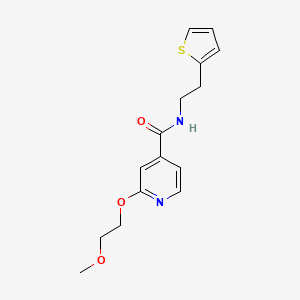

2-(2-Methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a heterocyclic compound featuring an isonicotinamide core substituted with a 2-methoxyethoxy group at the 2-position and a 2-(thiophen-2-yl)ethylamine moiety at the N-position. The molecule combines aromatic (thiophene, pyridine) and aliphatic (methoxyethoxy) components, which may confer balanced lipophilicity and water solubility.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXONBZQJGBRFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thiophen-2-yl ethylamine: This can be achieved by reacting thiophene with ethylamine under suitable conditions.

Preparation of the isonicotinoyl chloride: Isonicotinic acid is converted to its acyl chloride derivative using thionyl chloride.

Coupling reaction: The thiophen-2-yl ethylamine is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Methoxyethoxy group introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethoxy and thiophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules (Table 1):

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility : The methoxyethoxy chain in the target compound likely improves aqueous solubility compared to lipophilic analogs like compound f () . However, it is less polar than N-(3-acetyl-2-thienyl)-2-bromoacetamide, which contains a polar acetyl group .

- Stability : The absence of reactive halogens (e.g., bromine in , chlorine in ) suggests greater stability under physiological conditions compared to halogenated analogs.

Biological Activity

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : 84819131

The compound exhibits its biological effects primarily through interactions with specific cellular pathways and targets. It is hypothesized that the isonicotinamide moiety contributes to its activity by modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders and cancers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (lung) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (cervical) | 10.0 | Inhibition of DNA synthesis |

Cytotoxicity Studies

Cytotoxicity studies indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. Flow cytometry assays have demonstrated that it induces significant apoptosis in treated cancer cell populations.

Case Study 1: Breast Cancer

In a study evaluating the effects of the compound on MCF-7 breast cancer cells, researchers observed an IC50 value of 15 µM, indicating substantial cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Lung Cancer

Another investigation focusing on A549 lung cancer cells reported an IC50 value of 12.5 µM. The study revealed that treatment with the compound led to G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

Discussion

The findings suggest that this compound possesses significant biological activity, particularly in cancer therapy. Its ability to induce apoptosis and inhibit proliferation highlights its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.